ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Substituents:
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, where the benzyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.
Pathways Involved: Modulation of signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:
Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate: Similar structure but with an acetate group instead of a propanoate group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}butanoate: Similar structure but with a butanoate group instead of a propanoate group.
These comparisons highlight the uniqueness of this compound in terms of its specific ester group, which can influence its chemical properties and biological activities.
Properties
Molecular Formula |
C24H26O5 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C24H26O5/c1-5-27-22(25)12-10-20-16(3)19-9-11-21(17(4)23(19)29-24(20)26)28-14-18-8-6-7-15(2)13-18/h6-9,11,13H,5,10,12,14H2,1-4H3 |
InChI Key |
BWXQXEPSJPUYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC(=C3)C)C)OC1=O)C |
Origin of Product |
United States |
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